molecular formula ZnF2 B148058 Zinc difluoride CAS No. 7783-49-5

Zinc difluoride

Cat. No. B148058
CAS RN: 7783-49-5
M. Wt: 103.4 g/mol
InChI Key: BHHYHSUAOQUXJK-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of zinc complexes with fluorinated ligands is often achieved through condensation methodologies or metal-ligand axial coordination. For instance, highly-electron-deficient zinc porphyrin complexes were synthesized using perfluoro-1-(2′-pyrrolyl)-1-alkanol precursors, with continuous water removal to yield meso perfluorocarbon-substituted porphyrins . Similarly, perfluorinated zinc phthalocyanines were synthesized and used to form donor-acceptor dyads with fullerene derivatives .

Molecular Structure Analysis

The molecular structure of zinc complexes can be significantly influenced by the nature of the ligands attached to the zinc center. For example, the structure of a monopyridyl adduct of a zinc porphyrin complex was found to have an S4-distorted porphyrin core . In another study, the geometry and electronic structure of zinc phthalocyanine-fullerene dyads were determined using computational methods, revealing the formation of intra-supramolecular charge-separated states .

Chemical Reactions Analysis

Zinc compounds participate in various chemical reactions, often facilitated by their coordination environment. A zinc reagent with difluoromethylene groups was shown to couple with different C-electrophiles, demonstrating the versatility of zinc in organic synthesis . The self-aggregation of zinc chlorophyll derivatives in fluorinated solvents is another example of a chemical process involving zinc, influenced by the perfluoroalkyl chains attached to the chlorophyll .

Physical and Chemical Properties Analysis

The physical and chemical properties of zinc compounds are closely related to their molecular structure. Zinc complexes with fluorinated ligands exhibit unique solubility, optical, and electrochemical properties due to the strong electron-withdrawing effect of the fluorinated groups . The vibrational properties of zinc difluoromethanesulfinate were studied using infrared and Raman spectroscopies, complemented by ab initio calculations, providing detailed insights into the bond nature and coordination modes . Zinc hydroxyfluoride, a related compound, was characterized by its variable stoichiometry and crystalline structure, which was determined using X-ray powder diffraction data .

Scientific Research Applications

Photocatalytic Applications

Zinc hydroxy fluoride (Zn(OH)F), a zinc-based nanomaterial, serves as a precursor for creating unique zinc oxide (ZnO) nanomaterials. It also functions as an effective photocatalyst, aiding in the degradation of organic pollutants. Various Zn(OH)F morphologies can be synthesized, each exhibiting distinct photocatalytic performances. For instance, barklike Zn(OH)F demonstrates substantial photocatalytic activity for degrading liquid pollutants and gaseous benzene under UV-light irradiation, highlighting its potential in environmental remediation (Yang et al., 2020).

Luminescence and Sensor Applications

Fluorescent sensors for zinc, based on various fluorophores like Dipyrrometheneboron Difluoride, have seen significant development due to zinc's biological importance. These sensors, created for Zn 2+ detection, are pivotal in living cell research, where selecting suitable fluorophores is crucial for crafting colorimetric or fluorimetric probes (Jianfang Li et al., 2016).

Energy Applications

Zinc hydroxyfluoride (ZnOHF) nanostructures, recognized for their thermal stability and semiconducting properties, are instrumental in photoelectric and photoelectrochemical domains. Particularly, ZnOHF nanostructures have been effectively utilized in quantum dot-sensitized solar cells, showcasing their utility in harnessing solar energy. The synthesis methods and potential applications of ZnOHF nanostructures in the energy sector have been extensively explored (Haomin Chen et al., 2016).

Gas Sensing Applications

Zinc hydroxyfluoride (ZnOHF), with its unique flower-like structure composed of nanorods, has been employed for efficient NO2 gas detection. Its outstanding performance in detecting NO2 gas, evidenced by high response, rapid response/recovery times, and excellent selectivity, is notable. The high work function of ZnOHF, leading to negligible oxygen ions on the material surface, is a key factor contributing to its superior sensing behavior (Xingyu Yao et al., 2021).

Safety And Hazards

Zinc Difluoride is considered hazardous. It causes skin irritation and serious eye damage . It may also cause respiratory irritation . When released into the environment, it can be harmful to aquatic life .

Future Directions

Research on Zinc and its compounds, including Zinc Difluoride, is still in a relatively early stage of its evolution . Future research areas include achieving a clearer understanding of the chemistry, biology, and pathobiology of zinc .

properties

IUPAC Name

zinc;difluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2FH.Zn/h2*1H;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHYHSUAOQUXJK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[F-].[F-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F2Zn
Record name zinc difluoride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Zinc_difluoride
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20894882
Record name Zinc fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20894882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zinc difluoride

CAS RN

7783-49-5
Record name Zinc fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7783-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zinc fluoride (ZnF2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20894882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZINC FLUORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9V334775I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Citations

For This Compound
109
Citations
DR Yarkony, HF Schaefer III - Chemical Physics Letters, 1972 - Elsevier
Volume 15, number 4 CHEMICAL PHYSICS LETTERS 1 September 1972 WALSH DIAGRAM FOR ZINC DIFLUORIDE * David R. YARKONY and Henry F. … WALSH …
Number of citations: 26 www.sciencedirect.com
D Kurzydłowski, A Oleksiak, SB Pillai… - Inorganic Chemistry, 2020 - ACS Publications
… Here, we report a study on the high-pressure behavior of zinc difluoride (ZnF 2 )—an archetypical ionic compound which at ambient pressure adopts the rutile (TiO 2 ) structure. …
Number of citations: 8 pubs.acs.org
B Brunetti, D Lelo, V Piacente… - Journal of Chemical & …, 2008 - ACS Publications
The vapor pressures over solid CdF 2 and ZnF 2 were measured by the torsion-effusion method. The temperature dependencies of the vapor pressures of these compounds were found …
Number of citations: 3 pubs.acs.org
MA Ratner, S Topiol… - International Journal of …, 1977 - Wiley Online Library
Recently developed ab initio pseudopotentials are employed to examine the molecular electronic structure of ZnF 2 in an LCAO‐HF treatment. Comparison with a previous all‐electron …
Number of citations: 9 onlinelibrary.wiley.com
AA Kolomeitsev, FU Seifert… - Journal of fluorine …, 1995 - Elsevier
… Bromophosphonium bromides, R3PBr+Br - (R=nBu, NMe2, NEt2) are easily fluorinated using zinc difluoride in pyridine or tetramethylammonium fluoride in methylene chloride to give …
Number of citations: 44 www.sciencedirect.com
GV Girichev, AG Gershikov, NY Subbotina - Journal of Structural …, 1989 - Springer
Thus we need to repeat the electron diffraction investigation of molecule ZnF 2 with the aim of determining its structural and dynamic parameters and also to check the technique …
Number of citations: 4 link.springer.com
JM Dyke, NK Fayad, GD Josland… - Journal of the Chemical …, 1980 - pubs.rsc.org
… The ab initio calculations performed in this work for copper difluoride and zinc difluoride assumed linear Dmh … For zinc difluoride the basis set of Yarkony and Schaefer13 was used. …
Number of citations: 21 pubs.rsc.org
Y Messaddeq, M Poulain - Materials Science Forum, 1991 - Trans Tech Publ
… It was of interest to carry out similar experiments with indium trifluoride since it does not contribute more significantly than zinc difluoride to the multiphonon absorption edge.The results …
Number of citations: 29 www.scientific.net
U Pätzold, F Lanzer, C Marschner… - … Chemistry Set: From …, 2005 - Wiley Online Library
… of these silanes at the silicon atom by use of phenylmagnesium bromide, trifluoromethanesulfonic acid, lithium aluminium hydride, zinc difluoride and bromoform are described. (…
Number of citations: 2 onlinelibrary.wiley.com
LN Ignatieva, NV Surovtsev, EB Merkulov… - Russian Journal of …, 2012 - Springer
… with zinc difluoride. Table 3 makes it clear that doping the system with 15% zinc difluoride … trifluoride, the boson peak intensity decreases upon zinc difluoride doping. Com pare: in the …
Number of citations: 8 link.springer.com

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